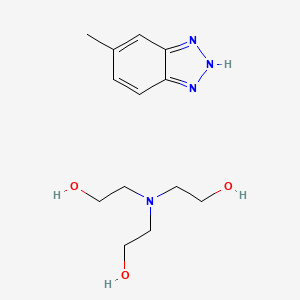![molecular formula C29H66O11Si4 B14468468 Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- CAS No. 70776-64-6](/img/structure/B14468468.png)
Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- is a complex organosilicon compound. It belongs to the class of cyclic siloxanes, which are known for their unique structural properties and versatile applications in various fields, including materials science, chemistry, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- typically involves the reaction of silane precursors with appropriate alkoxy groups under controlled conditions. The process often requires the use of catalysts to facilitate the formation of the cyclic structure. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the consistent quality and high yield of the compound. The industrial methods are optimized to minimize waste and energy consumption, making the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The alkoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include silanols, silanes, and substituted siloxanes. These products have diverse applications in different fields, including materials science and pharmaceuticals.
Applications De Recherche Scientifique
Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique properties.
Mécanisme D'action
The mechanism of action of Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to interact with different substrates. The alkoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclotetrasiloxane: Another cyclic siloxane with four silicon atoms in the ring.
Cyclopentasiloxane: Contains five silicon atoms in the ring and is used in similar applications.
Uniqueness
Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- is unique due to its specific alkoxy substitutions, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications where other cyclic siloxanes may not perform as effectively.
Propriétés
Numéro CAS |
70776-64-6 |
|---|---|
Formule moléculaire |
C29H66O11Si4 |
Poids moléculaire |
703.2 g/mol |
Nom IUPAC |
tributan-2-yl [2,4,4,6-tetra(butan-2-yloxy)-6-methyl-1,3,5,2,4,6-trioxatrisilinan-2-yl] silicate |
InChI |
InChI=1S/C29H66O11Si4/c1-16-23(8)30-41(15)37-43(34-27(12)20-5,35-28(13)21-6)40-44(38-41,36-29(14)22-7)39-42(31-24(9)17-2,32-25(10)18-3)33-26(11)19-4/h23-29H,16-22H2,1-15H3 |
Clé InChI |
SLFRQASMXKIYIU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)O[Si]1(O[Si](O[Si](O1)(OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)(OC(C)CC)OC(C)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


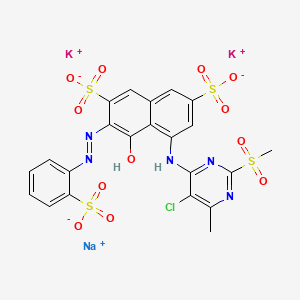
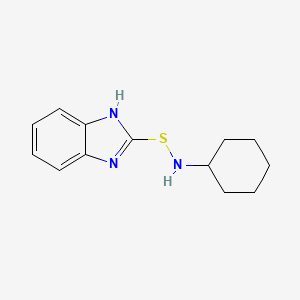
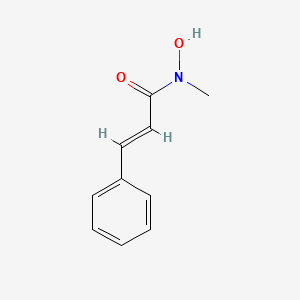
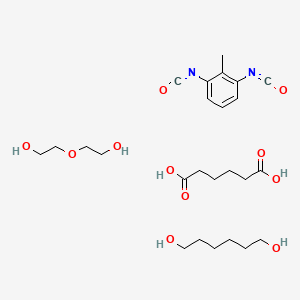
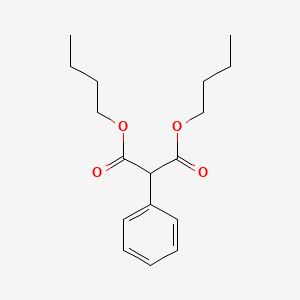
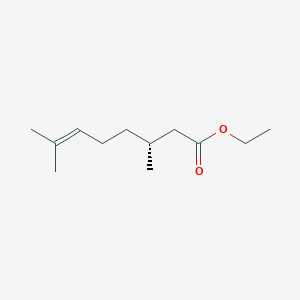
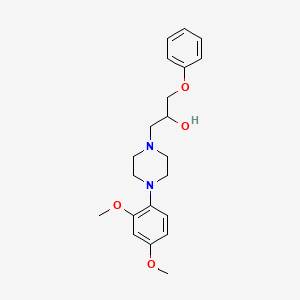
![N-(2-Phenylpropyl)-3-[(2-phenylpropyl)amino]butanamide](/img/structure/B14468428.png)
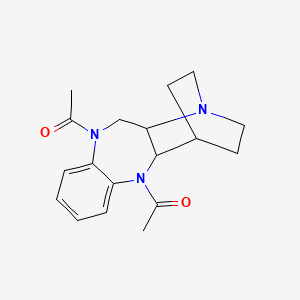
![6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B14468436.png)
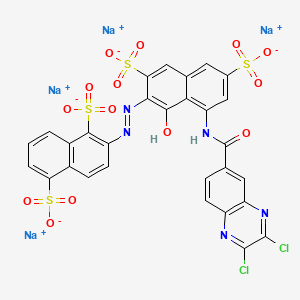

![1-[Ethyl(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14468473.png)
